molecular formula C23H16BrClN4 B5848126 3-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone

3-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone

Cat. No. B5848126
M. Wt: 463.8 g/mol
InChI Key: NEGZWFJKPQSNNG-CVKSISIWSA-N
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Description

3-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone, also known as CBBP, is a chemical compound that has gained significant attention in scientific research in recent years. It is a hydrazone derivative of pyrimidine that has demonstrated potential as a therapeutic agent in various medical fields.

Mechanism of Action

The mechanism of action of 3-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone involves its ability to interact with various molecular targets in the body, such as enzymes, receptors, and signaling pathways. In cancer cells, 3-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. It also blocks the NF-kB signaling pathway, which is involved in the regulation of inflammation. In neurological disorders, 3-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone exerts its neuroprotective effects by reducing oxidative stress and inflammation, as well as enhancing the activity of neurotrophic factors.
Biochemical and Physiological Effects:
3-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone has been shown to have various biochemical and physiological effects on the body, including the modulation of gene expression, protein synthesis, and enzymatic activity. It also affects cellular signaling pathways, such as the MAPK and PI3K/Akt/mTOR pathways. Physiologically, 3-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone has been found to reduce tumor growth, inflammation, and oxidative stress, as well as improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

3-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and modify, making it a versatile compound for various research applications. However, 3-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone also has some limitations, such as its poor solubility in water and limited stability under certain conditions. These factors need to be taken into consideration when designing experiments using 3-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone.

Future Directions

There are several future directions for the research and development of 3-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone. Firstly, more studies are needed to elucidate the molecular mechanisms of 3-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone in various medical fields, such as cancer, inflammation, and neurological disorders. Secondly, the synthesis and modification of 3-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone need to be optimized to improve its pharmacokinetic and pharmacodynamic properties. Thirdly, the in vivo efficacy and safety of 3-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone need to be further evaluated in animal models and clinical trials. Lastly, the potential of 3-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone as a diagnostic and imaging agent needs to be explored, especially in cancer research.
Conclusion:
In conclusion, 3-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone is a promising chemical compound that has demonstrated potential as a therapeutic agent in various medical fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone in improving human health.

Synthesis Methods

The synthesis of 3-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone involves the reaction of 3-chlorobenzaldehyde with 2-(4-bromophenyl)-6-phenyl-4-pyrimidinylhydrazine in the presence of a suitable solvent and catalyst. The reaction proceeds via the formation of a hydrazone intermediate, which is then converted into the final product through further reaction steps. The yield of 3-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone can be improved by optimizing the reaction conditions, such as temperature, time, and reactant ratio.

Scientific Research Applications

3-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone has been extensively studied for its potential therapeutic applications in various medical fields, including cancer, inflammation, and neurological disorders. In cancer research, 3-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, 3-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone has been found to have neuroprotective effects by reducing oxidative stress and improving cognitive function.

properties

IUPAC Name

2-(4-bromophenyl)-N-[(E)-(3-chlorophenyl)methylideneamino]-6-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrClN4/c24-19-11-9-18(10-12-19)23-27-21(17-6-2-1-3-7-17)14-22(28-23)29-26-15-16-5-4-8-20(25)13-16/h1-15H,(H,27,28,29)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGZWFJKPQSNNG-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)NN=CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)N/N=C/C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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